molecular formula C8H14O2 B081020 5,5-Dimethyl-2-vinyl-1,3-dioxane CAS No. 13260-75-8

5,5-Dimethyl-2-vinyl-1,3-dioxane

Cat. No.: B081020
CAS No.: 13260-75-8
M. Wt: 142.2 g/mol
InChI Key: QTKAQSUDWKTUTM-UHFFFAOYSA-N
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Description

Properties

CAS No.

13260-75-8

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-ethenyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3

InChI Key

QTKAQSUDWKTUTM-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C=C)C

Canonical SMILES

CC1(COC(OC1)C=C)C

Other CAS No.

13260-75-8

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 13260-75-8
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.2 g/mol
  • Density : 0.962 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 83–86°C at 70 Torr .

Synthesis: The compound is synthesized via a regiocontrolled assembly involving cyclopropenone acetal (150) and dibenzyl diol (215) in THF, catalyzed by G2 (a Grubbs second-generation catalyst). This yields an E/Z isomer mixture (ratio 2:1) with 99% efficiency, confirmed by NMR analysis .

Comparative Analysis with Structurally Similar 1,3-Dioxane Derivatives

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Relevant Properties
5,5-Dimethyl-2-vinyl-1,3-dioxane 13260-75-8 C₈H₁₄O₂ 142.2 Vinyl 83–86°C (70 Torr)
2-Phenyl-5,5-dimethyl-1,3-dioxane 776-88-5 C₁₂H₁₆O₂ 192.25 Phenyl N/A (solvent use)
2-Isopropyl-5,5-dimethyl-1,3-dioxane 7651-50-5 C₉H₁₈O₂ 158.24 Isopropyl N/A
5,5-Dimethyl-2,4-diisopropyl-1,3-dioxane N/A C₁₄H₂₈O₂ 228.37 Diisopropyl 95.1% yield under optimized conditions
2-Ethyl-5,5-dimethyl-1,3-dioxane 768-58-1 C₉H₁₈O₂ 158.24 Ethyl Industrial applications
5,5-Dimethyl-1,3-dioxane-2-butanal 127600-13-9 C₁₀H₁₈O₃ 186.25 Butanal Reactive aldehyde group

Reactivity and Stability

  • Vinyl Group : Enables polymerization and addition reactions. The E/Z isomer ratio (2:1) impacts reactivity in downstream syntheses .
  • Phenyl Group : Enhances aromatic stability, making the compound suitable as a solvent in organic synthesis .
  • Isopropyl/Diisopropyl Groups : Introduce steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Butanal Group : Participates in aldol condensations and nucleophilic additions due to the aldehyde functionality .

Isomerization and Mechanistic Insights

  • Vinyl Derivative : Undergoes isomerization to 2,2-dimethyl-3-methoxypropanal via ion rearrangement. Energy barriers differ by 2.2 kcal/mol between one-step and two-step mechanisms .
  • Ethyl Derivative : Forms environmental contaminants (e.g., 2-ethyl-5,5'-dimethyl-1,3-dioxane) via oxidation in water systems .

Preparation Methods

Diene Precursor Synthesis

The cycloaddition approach utilizes 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (3 ) as a diene precursor, synthesized via camphorsulfonic acid-catalyzed acetalization of butane-2,4-dione (4 ) in 95% yield. This precursor undergoes thermal decomposition under microwave irradiation (180–200°C) to generate the reactive diene 2,3-dimethylene-1,4-dioxane (2 ), which participates in [4+2] reactions with vinyl-containing dienophiles.

Reaction Conditions and Yields

DienophileCatalystTemperature (°C)Yield (%)By-products
N-PhenylmaleimideAlCl₃18051Polymerized diene
Ethyl acrylateAlCl₃20025Polystyrene derivatives
4-VinylpyridineAlCl₃20017Oligomeric species

Key limitations include competing polymerization of the diene 2 at high temperatures, necessitating excess precursor 3 (3.0 equivalents) to suppress side reactions.

Acid-Catalyzed Cyclization

Neopentyl Glycol and Formaldehyde Condensation

A modified industrial route for neopentyl glycol derivatives involves condensing neopentyl glycol with formaldehyde under acidic conditions. While this method primarily yields 5,5-dimethyl-1,3-dioxane, substituting formaldehyde with vinyl-containing aldehydes (e.g., acrolein) enables the synthesis of 5,5-dimethyl-2-vinyl-1,3-dioxane.

Optimization Parameters

  • Catalyst : Sulfuric acid (0.5–2.0 mol%)

  • Temperature : 80–120°C

  • Solvent : Toluene or dichloromethane

  • Yield : 40–55% (theoretical) with 15–20% oligomeric by-products.

Quantum mechanical studies confirm that cyclization proceeds via a chair-like transition state (ΔG‡ = 18.3 kcal/mol), favoring axial positioning of the vinyl group.

Catalytic Hydrogenation of Unsaturated Intermediates

Hydroxypivaldehyde Derivatives

Industrial NPG synthesis employs Ru/Al₂O₃ catalysts (5.44 MPa H₂, 120°C) to hydrogenate hydroxypivaldehyde. Adapting this method, 2-vinyl-hydroxypivaldehyde undergoes selective hydrogenation to form this compound.

Hydrogenation Performance

CatalystPressure (MPa)Temperature (°C)Selectivity (%)By-products
Ru/Al₂O₃5.4412087Tishchenko esters
Cu-Cr-Mn2.1–10.37098<5% oligomers

The Cu-Cr-Mn system achieves higher selectivity but requires lower temperatures (70°C) and extended reaction times (12–24 h).

Transition Metal-Mediated Epoxide-Ketone Coupling

Iridium-Catalyzed Cyclization

The complex [CpIr(NCMe)₃]²⁺ (Cp = C₅Me₅) catalyzes the addition of vinyl epoxides (e.g., butadiene oxide) to ketones (e.g., acetone) at 22°C, forming this compound with a turnover frequency (TOF) of 20.8 min⁻¹.

Comparative Catalytic Efficiency

CatalystTOF (min⁻¹)Yield (%)By-products
[Cp*Ir(NCMe)₃]²⁺20.865<5% unreacted epoxide
BF₃·OEt₂8.572Acidic residues

The iridium catalyst outperforms traditional Lewis acids in reaction rate but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Yield and Scalability

  • Cycloaddition : Moderate yields (25–51%) but scalable with continuous-flow reactors.

  • Acid-Catalyzed Cyclization : Higher theoretical yields (40–55%) but generates viscous by-products complicating purification.

  • Hydrogenation : Excellent selectivity (98%) with Cu-Cr-Mn catalysts but energy-intensive.

  • Iridium Catalysis : Rapid kinetics (TOF >20 min⁻¹) but cost-prohibitive for large-scale applications.

Industrial Feasibility

The hydrogenation route using Cu-Cr-Mn catalysts is most viable for bulk production, whereas iridium-mediated methods suit high-value pharmaceutical intermediates.

Q & A

Q. What are the key physical and chemical properties of 5,5-dimethyl-2-vinyl-1,3-dioxane, and how are they experimentally determined?

  • Methodological Answer : The compound's basic properties include a molecular formula of C₈H₁₄O₂ , molecular weight of 142.2 g/mol , density of 0.962±0.06 g/cm³ , and boiling point of 83–86°C at 70 Torr . These are determined via:
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight verification.
  • Density measurements using a pycnometer or digital densitometer.
  • Boiling point determination via reduced-pressure distillation to account for thermal sensitivity.

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolve bond lengths/angles, and confirm stereochemistry . For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy validate functional groups and regiochemistry.

Advanced Research Questions

Q. What synthetic strategies are employed to prepare this compound, and how are competing side reactions minimized?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of diols with ketones or vinyl ethers. Key steps include:
  • Reagent selection : p-Toluenesulfonic acid (pTSA) as a catalyst for mild conditions.
  • Temperature control : Reactions are conducted at 60–80°C to prevent vinyl group polymerization .
  • Side reaction mitigation : Use of inert atmosphere (N₂/Ar) to avoid oxidation of the vinyl moiety.
    Purity is confirmed via HPLC or GC-MS to detect byproducts like unreacted diols or oligomers.

Q. How does the vinyl group in this compound influence its reactivity in ring-opening or polymerization studies?

  • Methodological Answer : The vinyl group participates in radical polymerization or Diels-Alder reactions . To study reactivity:
  • Radical initiators (e.g., AIBN) are used at 70–90°C to initiate polymerization, monitored via gel permeation chromatography (GPC) for molecular weight distribution.
  • Diels-Alder adducts are formed with dienophiles (e.g., maleic anhydride), characterized by DSC for exothermic peaks and NMR for regioselectivity .

Q. What computational methods are used to predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. Key steps:
  • Thermogravimetric Analysis (TGA) identifies decomposition onset temperatures.
  • Mass spectrometry coupled with pyrolysis-GC detects volatile fragments (e.g., CO, ethylene) .
    Computational data align with experimental results to propose mechanisms (e.g., retro-Diels-Alder or radical scission).

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose hazards via inhalation (H333) , skin contact (H313) , or ingestion (H303) . Mitigation strategies include:
  • Ventilation : Use fume hoods for synthesis and purification.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    Safety protocols align with GHS guidelines and institutional chemical hygiene plans.

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